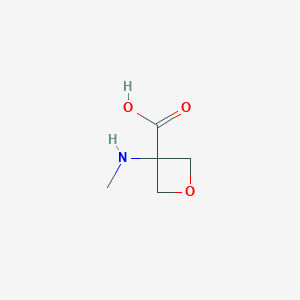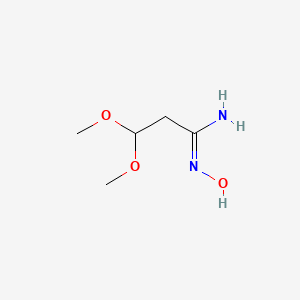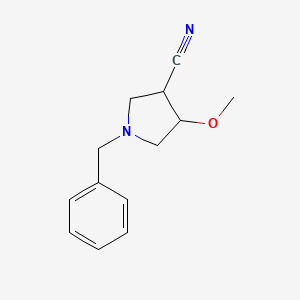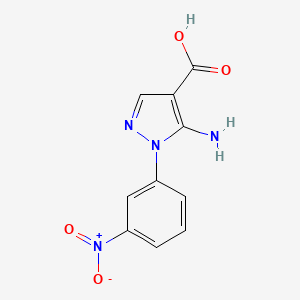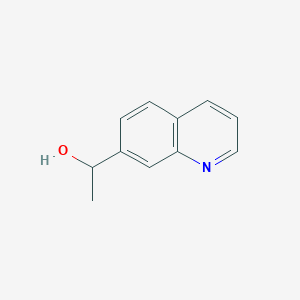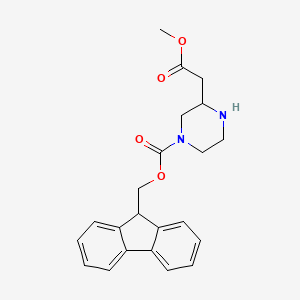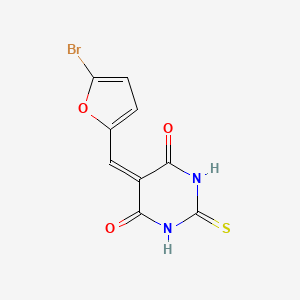
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, commonly known as 5-bromomethyl-2-thioxo-4,6-pyrimidinedione, is a heterocyclic compound with a wide range of applications in scientific research. It is a brominated derivative of pyrimidine and is used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active molecules.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione' involves the condensation of 5-bromo-2-furaldehyde with thiourea followed by cyclization to form the desired product.
Starting Materials
5-bromo-2-furaldehyde, thiourea
Reaction
Step 1: Dissolve 5-bromo-2-furaldehyde and thiourea in ethanol, Step 2: Heat the mixture at reflux for several hours, Step 3: Allow the mixture to cool and filter the resulting precipitate, Step 4: Wash the precipitate with ethanol and dry under vacuum, Step 5: Dissolve the dried precipitate in a mixture of ethanol and water, Step 6: Heat the mixture at reflux to induce cyclization, Step 7: Allow the mixture to cool and filter the resulting precipitate, Step 8: Wash the precipitate with ethanol and dry under vacuum, Step 9: Recrystallize the product from a suitable solvent to obtain pure compound
Mechanism Of Action
The mechanism of action of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione is not fully understood. However, it is believed that the compound acts as an electron-donating group, which enables it to react with other molecules and form covalent bonds. Additionally, it is believed that the bromine atom of the compound can act as a nucleophile and react with other molecules, forming covalent bonds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione are not fully understood. However, it is believed that the compound may be able to interact with certain enzymes and proteins in the body, leading to changes in their activity. Additionally, the compound may be able to interact with certain hormones and neurotransmitters, leading to changes in their levels.
Advantages And Limitations For Lab Experiments
The advantages of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its ability to react with other molecules and form covalent bonds, its ability to act as a nucleophile, and its ability to interact with certain enzymes and proteins. Additionally, the compound is relatively stable and has a low toxicity.
The limitations of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its instability in the presence of light and air, its limited solubility in water, and its potential to cause irritation to the skin and eyes. Additionally, the compound may be toxic if ingested or inhaled.
Future Directions
The future directions for 5-bromomethyl-2-thioxo-4,6-pyrimidinedione include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active molecules and pharmaceuticals. Additionally, further research into its stability, solubility, and toxicity is needed. Finally, further research into its potential use in biotechnology, such as gene editing, is also needed.
Scientific Research Applications
5-bromomethyl-2-thioxo-4,6-pyrimidinedione is used in many scientific research applications. It has been used in the synthesis of biologically active molecules, such as 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione and 5-bromo-3,4-dimethyl-2-thioxo-4,6-pyrimidinedione. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as 5-bromo-1,3-dioxane and 5-bromo-1,4-dioxane. Additionally, it has been used in the synthesis of various pharmaceuticals, such as 5-bromo-2-thioxo-4,6-pyrimidinedione and 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione.
properties
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNXZKTMFUIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
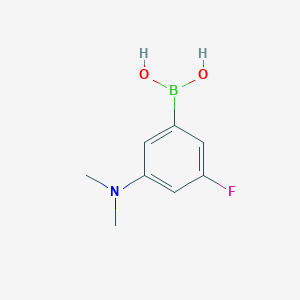

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)
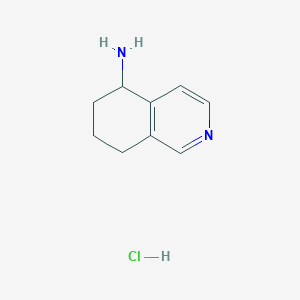
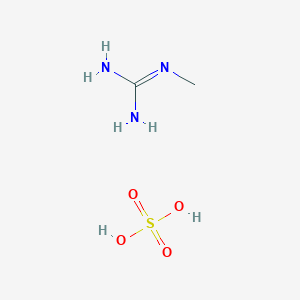
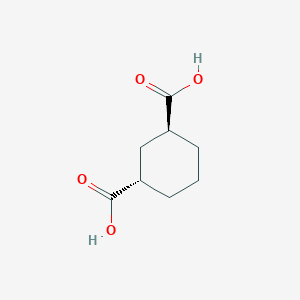
![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
